molecular formula C11H18N4 B14796922 6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine

6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B14796922
M. Wt: 206.29 g/mol
InChI Key: PNEKRFASBGACEN-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4-methyl-6-aminopyrimidine with 4-methylpiperidine. The reaction is carried out in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures (around 140°C) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its combination of a pyrimidine core with a piperidine moiety makes it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H18N4/c1-8-3-5-15(6-4-8)11-13-9(2)7-10(12)14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14)

InChI Key

PNEKRFASBGACEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)N)C

Origin of Product

United States

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